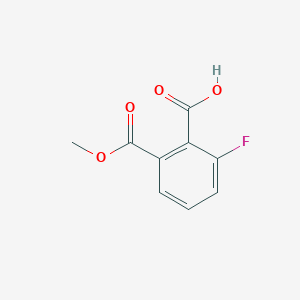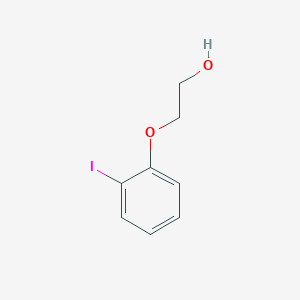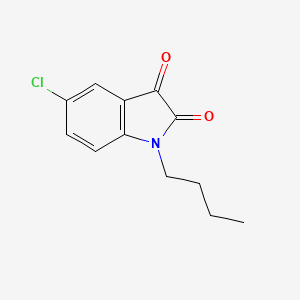
1-Butyl-5-chloro-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-chloro-1H-indole-2,3-dione is a derivative of indoline-2,3-dione, which is a significant heterocyclic compound. Indoline-2,3-dione derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 1-Butyl-5-chloro-1H-indole-2,3-dione typically involves the reaction of 5-chloroindoline-2,3-dione with butylating agents under specific conditions. One common method involves the use of butyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Analyse Des Réactions Chimiques
1-Butyl-5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position, to form a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Butyl-5-chloro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 1-Butyl-5-chloro-1H-indole-2,3-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell wall disruption and bacterial cell death. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-Butyl-5-chloro-1H-indole-2,3-dione can be compared with other indoline-2,3-dione derivatives such as:
5-Chloroindoline-2,3-dione: Known for its antimicrobial properties.
5-Bromoindoline-2,3-dione: Exhibits similar biological activities but with different potency.
1-Butylindoline-2,3-dione: Lacks the chloro substituent, which can affect its reactivity and biological activity
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of both butyl and chloro substituents.
Propriétés
Formule moléculaire |
C12H12ClNO2 |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
1-butyl-5-chloroindole-2,3-dione |
InChI |
InChI=1S/C12H12ClNO2/c1-2-3-6-14-10-5-4-8(13)7-9(10)11(15)12(14)16/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
WJVZGZNNJNUGOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
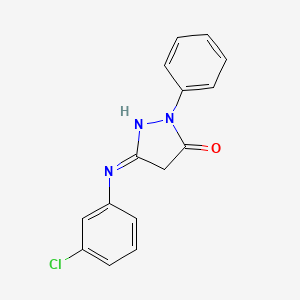


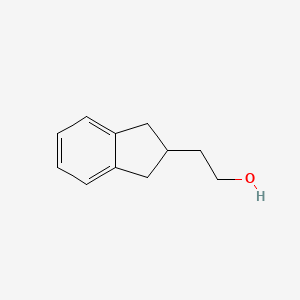
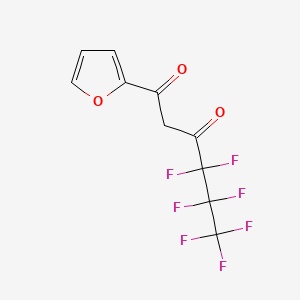
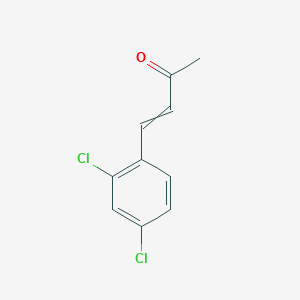
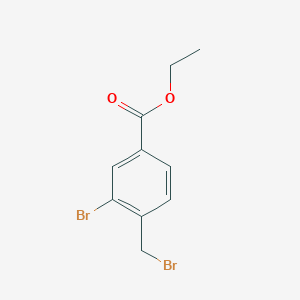

![6-Methylthiazolo[4,5-b]pyrazin-2-amine](/img/structure/B8794807.png)
